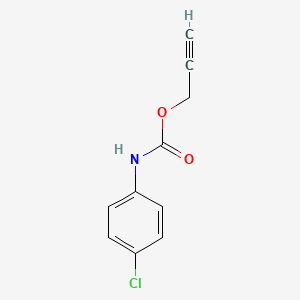
3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound with the molecular formula C17H24O9 This compound features a cyclopentane ring substituted with four propanoic acid groups and an oxo group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes a series of functional group transformations to introduce the oxo and propanoic acid groups. The key steps include:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Addition of Propanoic Acid Groups: The propanoic acid groups are added through alkylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The propanoic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PCl5), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A simpler analog with a similar oxo group but a smaller ring structure.
Cyclopentaneacetic acid: Lacks the oxo group but shares the cyclopentane ring and carboxylic acid functionality.
Uniqueness
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its combination of multiple propanoic acid groups and an oxo group on a cyclopentane ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
Propriétés
Numéro CAS |
13391-11-2 |
|---|---|
Formule moléculaire |
C17H24O9 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H24O9/c18-11(19)1-5-16(6-2-12(20)21)9-10-17(15(16)26,7-3-13(22)23)8-4-14(24)25/h1-10H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
JSKOEDSLYAEINT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)


